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Compound of Interest

Compound Name: MC 1046

Cat. No.: B10800510

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational bispecific antibody MC
1046, also known as GEN1046 or acasunlimab, with alternative immunotherapeutic agents for
the treatment of advanced solid tumors. The information is based on peer-reviewed preclinical
and clinical studies, with a focus on quantitative data, experimental methodologies, and
mechanisms of action.

Overview of MC 1046 (GEN1046/Acasunlimab)

MC 1046 is a first-in-class, investigational bispecific antibody that simultaneously targets two
crucial immune-regulatory pathways: Programmed Death-Ligand 1 (PD-L1) and 4-1BB
(CD137).[1][2][3] This dual-targeting mechanism is designed to block the inhibitory PD-1/PD-L1
axis while conditionally activating T cells through 4-1BB co-stimulation, thereby promoting a
potent anti-tumor immune response.[1][2][4]

Quantitative Performance Data

The following tables summarize the key performance indicators of MC 1046 and its alternatives
based on available preclinical and clinical data.

Preclinical Performance
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PD-1/PD-L1 .
MC 1046 L 4-1BB Agonist
Parameter Inhibitor
(GEN1046) . (Urelumab)
(Pembrolizumab)
Significantly enhanced
activated CD8+ T-cell Enhances T-cell Induces T-cell

T-Cell Proliferation

proliferation in
polyclonal and
antigen-specific

assays.[5]

proliferation by
blocking the PD-1/PD-
L1 inhibitory signal.

proliferation through

4-1BB co-stimulation.

[3]

Cytokine Production

Increased production
of pro-inflammatory
cytokines such as
IFNy.[5]

Can lead to increased
IFNy production by
activated T cells.

Stimulates cytokine
release from activated
T cells.[3]

In Vitro Cytotoxicity

Superior antigen-
specific T-cell-
mediated cytotoxicity
compared to clinically
approved PD-(L)1
antibodies.[1][2]

Enhances T-cell-
mediated killing of

tumor cells.

Potentiates cytotoxic
T-lymphocyte activity.
[3]

In Vivo Anti-Tumor

Activity

Exerted potent anti-
tumor activity in
transplantable mouse

tumor models.[1][2]

Demonstrates
significant anti-tumor
efficacy in various
murine cancer

models.

Shows anti-tumor
activity in preclinical
models, but with a
narrow therapeutic

window.[1]

Clinical Performance in Advanced Solid Tumors
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PD-1/PD-L1 . .
MC 1046 o . Bispecific
Inhibitor 4-1BB Agonist .
Parameter (GEN1046/Aca ) Antibody
. (Pembrolizuma (Urelumab)
sunlimab) b) (Tebentafusp)
Phase I/lla
(NCT03917381):
Partial responses  Monotherapy
. Phase Il
observed in (Advanced Monotherapy: )
] ] ] o ] (Metastatic Uveal
patients with Gastric/GEJ Limited single-
_ o Melanoma): Not
TNBC, ovarian Cancer, CPS agent activity in )
] the primary
o cancer, and >10): solid tumors.[4] )
Objective ] ] ] endpoint, but
NSCLC.[6] Numerically With Nivolumab o
Response Rate ] showed clinical
Phase Il higher ORR than  (Melanoma): o
(ORR) ) activity.[8] Phase
(NCT05117242, chemotherapy.[9] 49% ORR in )
] ) ) Il (Metastatic
with Monotherapy anti-PD-1 naive Uveal
vea
Pembrolizumab):  (Advanced patients.[11][12]
Melanoma): 5%
30% ORR (17% ccRCC): 36.4% [13]
_ _ ORR.[14]
confirmed) in ORR.[10]
PD-L1+
mNSCLC.[7][8]
Phase I/lla
(NCT03917381):
65.6% in heavily
pretreated Monotherapy
) Monotherapy ) ] )
] patients.[1][5][6] (Various Solid Not consistently
Disease Control (Advanced
[15] Phase lI Tumors): 18-39%  reported as a
Rate (DCR) ccRCC): 58.2%. ) ] )
(NCTO05117242, [10] depending on primary endpoint.
with tumor type.[4]

Pembrolizumab):
75% in PD-L1+

mMNSCLC.[8]

Overall Survival Phase Il Monotherapy Data on Phase llI

(0S) (NCT05117242, (Advanced monotherapy OS  (Metastatic Uveal
with Melanoma): 32.7  in solid tumorsis  Melanoma):
Pembrolizumab):  months median limited. Median OS of

Median OS of

0S.[7]

21.7 months vs.
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17.5 months and
a 12-month OS
rate of 69% in
PD-L1+
mNSCLC.[7][8]
[16]

Monotherapy
(First-Line
Advanced
NSCLC): 19.4
months median
0S.[17]

16.0 months for
investigator's
choice.[18]

Key Toxicities

Manageable
safety profile.
Most common
treatment-related
adverse events
include
transaminase
elevation,
hypothyroidism,
and fatigue.[1]

Immune-related
adverse events
(irAEs) such as
pneumonitis,
colitis, hepatitis,
and

endocrinopathies

Dose-limiting
hepatotoxicity
(transaminitis)
has been a
significant
concern, limiting
its development
asa
monotherapy.[1]

Cytokine release
syndrome, rash,

pyrexia, pruritus.
[18]

Experimental Protocols
MC 1046: In Vitro T-Cell Cytotoxicity Assay

A representative experimental protocol for evaluating the T-cell-mediated cytotoxic activity of
MC 1046 is described below.

Objective: To determine the ability of MC 1046 to enhance the killing of tumor cells by antigen-
specific CD8+ T cells.

Methodology:
e Cell Culture:

o Target tumor cells (e.g., MDA-MB-231) engineered to express a specific antigen (e.g.,
Claudin 6 - CLDNG6) and PD-L1 are seeded in 96-well plates.

o CD8+ T cells electroporated with a T-cell receptor (TCR) specific for the target antigen
(e.g., CLDNG) are prepared.
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e Co-culture:
o The antigen-specific CD8+ T cells are added to the wells containing the target tumor cells.

o MC 1046 or control antibodies (isotype control, anti-PD-L1 monotherapy) are added to the
co-culture at various concentrations.

o Cytotoxicity Measurement:

o Tumor cell viability is monitored in real-time over several days using an impedance-based
system (e.g., XCELLigence). A decrease in impedance indicates tumor cell lysis.

e Data Analysis:

o The percentage of specific cytotoxicity is calculated by comparing the impedance in wells
with T cells and the investigational antibody to control wells (tumor cells alone or with
isotype control).

o The area under the curve (AUC) for the impedance measurements is analyzed to quantify
the overall cytotoxic effect.[5]

Signaling Pathway and Experimental Workflow
MC 1046 (GEN1046) Signaling Pathway
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Caption: Mechanism of action of MC 1046 (GEN1046).

Experimental Workflow: In Vitro T-Cell Cytotoxicity
Assay
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Caption: Workflow for assessing T-cell mediated cytotoxicity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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(GEN1046/Acasunlimab) in Oncology]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10800510#peer-reviewed-studies-on-mc-1046]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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